molecular formula C17H18N2O3 B13000531 N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide

Katalognummer: B13000531
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: VPMIILZADQKPBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide is an organic compound that features both aromatic and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with 3-(allyloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-(Methoxy)phenyl)-3-amino-4-methoxybenzamide
  • N-(3-(Ethoxy)phenyl)-3-amino-4-methoxybenzamide
  • N-(3-(Propoxy)phenyl)-3-amino-4-methoxybenzamide

Uniqueness

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

3-amino-4-methoxy-N-(3-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H18N2O3/c1-3-9-22-14-6-4-5-13(11-14)19-17(20)12-7-8-16(21-2)15(18)10-12/h3-8,10-11H,1,9,18H2,2H3,(H,19,20)

InChI-Schlüssel

VPMIILZADQKPBF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.